Tri-tert-butylphosphine tetrafluoroborate
Overview
Description
Tri-tert-butylphosphine tetrafluoroborate is an organophosphorus compound with the chemical formula C12H28P.BF4. It is a white crystalline solid that is highly soluble in polar organic solvents and is known for its thermal stability. This compound is commonly used as a ligand in transition metal-catalyzed reactions, particularly those involving palladium, platinum, and other transition metals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri-tert-butylphosphine tetrafluoroborate can be synthesized by adding tetrafluoroboric acid to a solution of tri-tert-butylphosphine in methylene chloride. The organic layer is then separated, and the solvent is removed to obtain analytically pure this compound .
Industrial Production Methods
In an industrial setting, this compound is produced by reacting chlorinated tert-butyl compounds with phosphorus tribromide under controlled conditions. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent unwanted side reactions. The product is then purified through crystallization and solvent extraction techniques .
Chemical Reactions Analysis
Types of Reactions
Tri-tert-butylphosphine tetrafluoroborate undergoes various types of reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often in the presence of reducing agents like lithium aluminum hydride.
Substitution: It is involved in substitution reactions, particularly in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings
Common Reagents and Conditions
Suzuki Coupling: Uses palladium catalysts and boronic acids under basic conditions.
Heck Reaction: Involves palladium catalysts and alkenes in the presence of bases.
Sonogashira Coupling: Utilizes palladium and copper catalysts with alkynes and aryl halides.
Major Products
The major products formed from these reactions include arylated and alkylated derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
Tri-tert-butylphosphine tetrafluoroborate has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of biologically active compounds, aiding in the development of new drugs and therapeutic agents.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science
Mechanism of Action
Tri-tert-butylphosphine tetrafluoroborate acts as a ligand, coordinating with transition metals to form active catalytic complexes. These complexes facilitate various organic transformations by stabilizing reactive intermediates and lowering activation energies. The compound’s steric and electronic properties allow for precise control over reaction pathways, making it a valuable tool in complex molecule synthesis .
Comparison with Similar Compounds
Similar Compounds
Tri-tert-butylphosphine: Similar in structure but lacks the tetrafluoroborate anion.
Tricyclohexylphosphine: Another bulky phosphine ligand with different steric and electronic properties.
Tri-o-tolylphosphine: A phosphine ligand with ortho-methyl groups providing steric hindrance
Uniqueness
Tri-tert-butylphosphine tetrafluoroborate is unique due to its combination of steric bulk and electronic properties, which make it highly effective in stabilizing transition metal complexes. This results in enhanced catalytic activity and selectivity in various organic reactions, distinguishing it from other phosphine ligands .
Properties
IUPAC Name |
tritert-butylphosphane;tetrafluoroborate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27P.BF4/c1-10(2,3)13(11(4,5)6)12(7,8)9;2-1(3,4)5/h1-9H3;/q;-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJUCJAUJCXFTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)P(C(C)(C)C)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BF4P- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131274-22-1 | |
Record name | Tri-tert-butylphosphine tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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